H-Leu-gly-oh hydrate
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Overview
Description
It has the molecular formula C8H16N2O3.H2O and a molecular weight of 206.24 g/mol . This compound is commonly used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: H-Leu-gly-oh hydrate can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The Boc (tert-butyloxycarbonyl) strategy is often employed, where Boc-protected amino acids are used, and deprotection is achieved using trifluoroacetic acid (TFA) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS or LPPS. The process includes the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: H-Leu-gly-oh hydrate undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of L-leucine and glycine.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of modified peptides.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) is commonly used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: L-leucine and glycine.
Oxidation: Oxidized derivatives of L-leucine and glycine.
Substitution: Modified peptides with substituted amino groups.
Scientific Research Applications
H-Leu-gly-oh hydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis mechanisms.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a building block for peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-Leu-gly-oh hydrate involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be recognized and processed by peptidases and proteases, leading to its hydrolysis into L-leucine and glycine. These amino acids can then participate in various metabolic pathways, contributing to protein synthesis and other cellular functions .
Comparison with Similar Compounds
H-Leu-gly-leu-oh: A tripeptide formed from L-leucine, glycine, and another L-leucine residue.
H-Gly-gly-oh: A dipeptide formed from two glycine residues.
H-Leu-leu-oh: A dipeptide formed from two L-leucine residues.
Comparison: H-Leu-gly-oh hydrate is unique due to its specific combination of L-leucine and glycine residues, which imparts distinct biochemical properties. Compared to H-Leu-gly-leu-oh, it is shorter and simpler, making it easier to study. Compared to H-Gly-gly-oh and H-Leu-leu-oh, it has a balanced hydrophobic and hydrophilic character, which can influence its solubility and interactions with other molecules .
Properties
IUPAC Name |
2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.H2O/c1-5(2)3-6(9)8(13)10-4-7(11)12;/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12);1H2/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBVYNZNBSZZTP-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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